molecular formula C19H18F6O6S2 B1330532 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) CAS No. 632-01-9

2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate)

Cat. No. B1330532
CAS RN: 632-01-9
M. Wt: 520.5 g/mol
InChI Key: LWISLGXGKZSROX-UHFFFAOYSA-N
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Description

“2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate)” is a chemical compound with the molecular formula C19H18F6O6S2 and a molecular weight of 520.457 . It is used for the preparation of cyclic and acyclic polyfluorosiloxanes as precursors to per- and polyfluoroethers .


Molecular Structure Analysis

The molecular structure of “2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate)” is complex, with a total of 33 heavy atoms . The compound has a high molecular weight of 520.5 g/mol . The exact mass and monoisotopic mass are both 520.04489961 g/mol . The compound has a complexity of 780 .


Physical And Chemical Properties Analysis

The compound has a high molecular weight of 520.5 g/mol . It has a XLogP3-AA value of 4.9, indicating its lipophilicity . The compound has no hydrogen bond donors but has 12 hydrogen bond acceptors . It has a rotatable bond count of 10 . The topological polar surface area is 104 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Fluorinated Derivatives : A study by Sipyagin et al. (2004) demonstrates the synthesis of fluorinated derivatives from compounds similar to 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate), indicating its potential for creating fluorine-containing substances (Sipyagin et al., 2004).

  • New Compound Synthesis : Fall et al. (2021) synthesized a new compound starting from a precursor closely related to 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate), showcasing its role in the formation of novel chemical structures (Fall et al., 2021).

  • Cyclodextrin Mediated N-Alkylation : Fischer et al. (2013) reported the synthesis of a compound through cyclodextrin mediated N-alkylation, starting with a molecule similar to 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate), indicating its utility in complex chemical reactions (Fischer et al., 2013).

Coordination Chemistry and Material Science

  • Coordination Chemistry of Fluorocarbons : Plenio et al. (1997) explored the coordination chemistry of fluorocarbons, which could include derivatives of 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate), indicating its significance in inorganic chemistry and materials science (Plenio et al., 1997).

Advanced Material Synthesis

  • Synthesis of Fluorine-Containing Polyamides : Liaw and Wang (1996) reported the synthesis of fluorine-containing polyamides derived from a compound structurally similar to 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate), highlighting its application in the development of advanced materials (Liaw & Wang, 1996).

Electrochemistry and Polymer Science

  • Electrochemical Characterization : Sasaki et al. (1999) synthesized derivatives of fluorobenzenes, which could include compounds related to 2,2,3,3,4,4-hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate), for electrochemical studies, demonstrating its relevance in electrochemistry and polymer science (Sasaki et al., 1999).

Safety And Hazards

The compound has a GHS07 safety classification . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

[2,2,3,3,4,4-hexafluoro-5-(4-methylphenyl)sulfonyloxypentyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6O6S2/c1-13-3-7-15(8-4-13)32(26,27)30-11-17(20,21)19(24,25)18(22,23)12-31-33(28,29)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWISLGXGKZSROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(COS(=O)(=O)C2=CC=C(C=C2)C)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00979207
Record name 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate)

CAS RN

632-01-9
Record name 632-01-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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